

# The Kinase Selectivity Profile of Apitolisib (GDC-0980): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *PI3K/mTOR Inhibitor-3*

Cat. No.: *B1139342*

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This technical guide provides an in-depth overview of the kinase selectivity profile of Apitolisib (GDC-0980), a potent, orally bioavailable dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR). This document summarizes key quantitative data, details the experimental protocols for kinase activity assessment, and visualizes the relevant signaling pathways to support further research and development efforts.

## Quantitative Kinase Inhibition Profile of Apitolisib (GDC-0980)

Apitolisib (GDC-0980) has been characterized as a potent inhibitor of all Class I PI3K isoforms and mTOR. The inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC<sub>50</sub>) or the inhibition constant (K<sub>i</sub>), which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

### Table 1: Primary Target Inhibition by Apitolisib (GDC-0980)

Target Kinase	IC50 / Ki (nM)	Assay Type
PI3K $\alpha$	5	Cell-free
PI3K $\beta$	27	Cell-free
PI3K $\delta$	7	Cell-free
PI3K $\gamma$	14	Cell-free
mTOR	17 (Ki)	Cell-free

Data sourced from references[1][2].

## Table 2: Selectivity Against Other PI3K-Related Kinases (PIKKs)

Apatolisib demonstrates significant selectivity for PI3K/mTOR over other members of the PI3K-related kinase (PIKK) family.

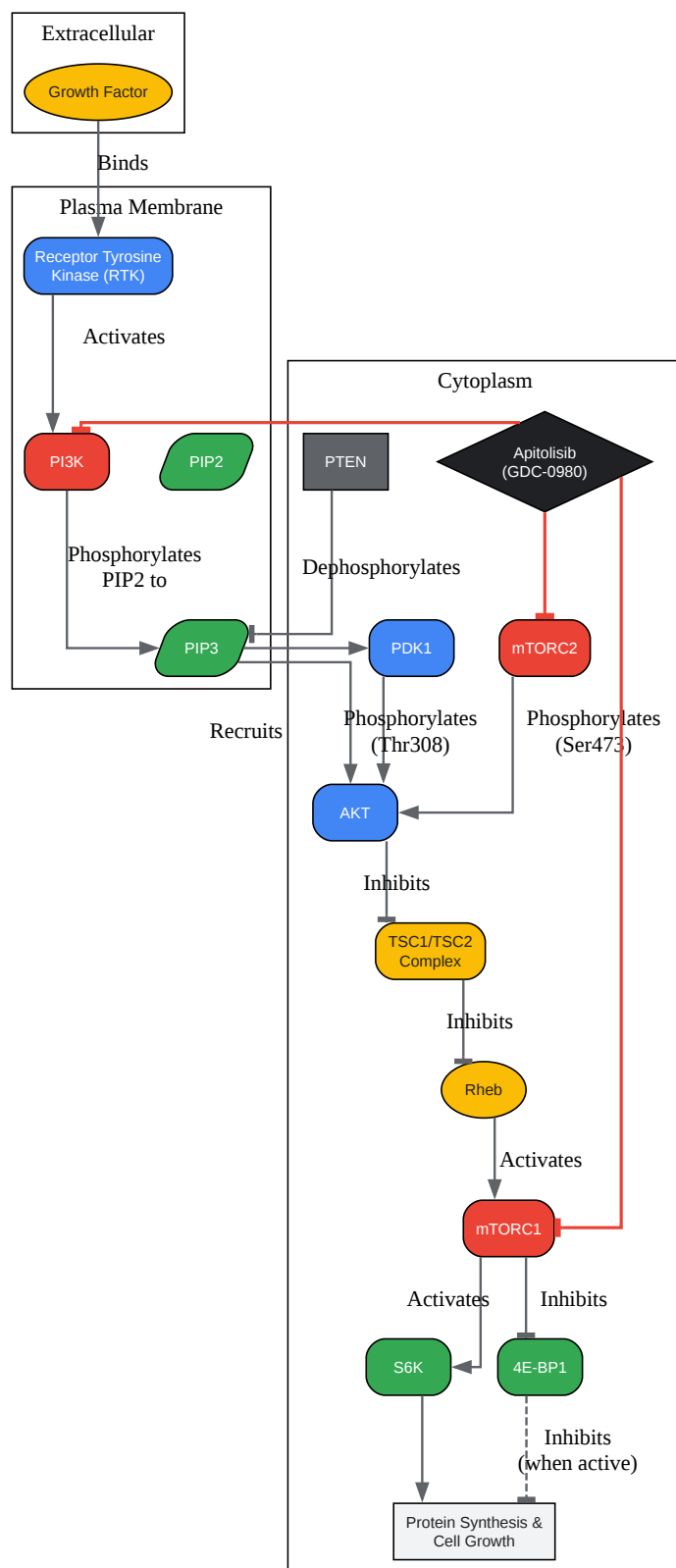
Target Kinase	IC50 / Kiapp (nM)
DNA-PK	623 (Kiapp)
C2alpha	1300
VPS34	2000
C2beta	7940
PI4Kalpha	>10000
PI4Kbeta	>10000

Data sourced from reference[2].

## The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its

dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Apitolisib (GDC-0980) targets two key nodes in this pathway: PI3K and mTOR.



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Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by Apitolisib.

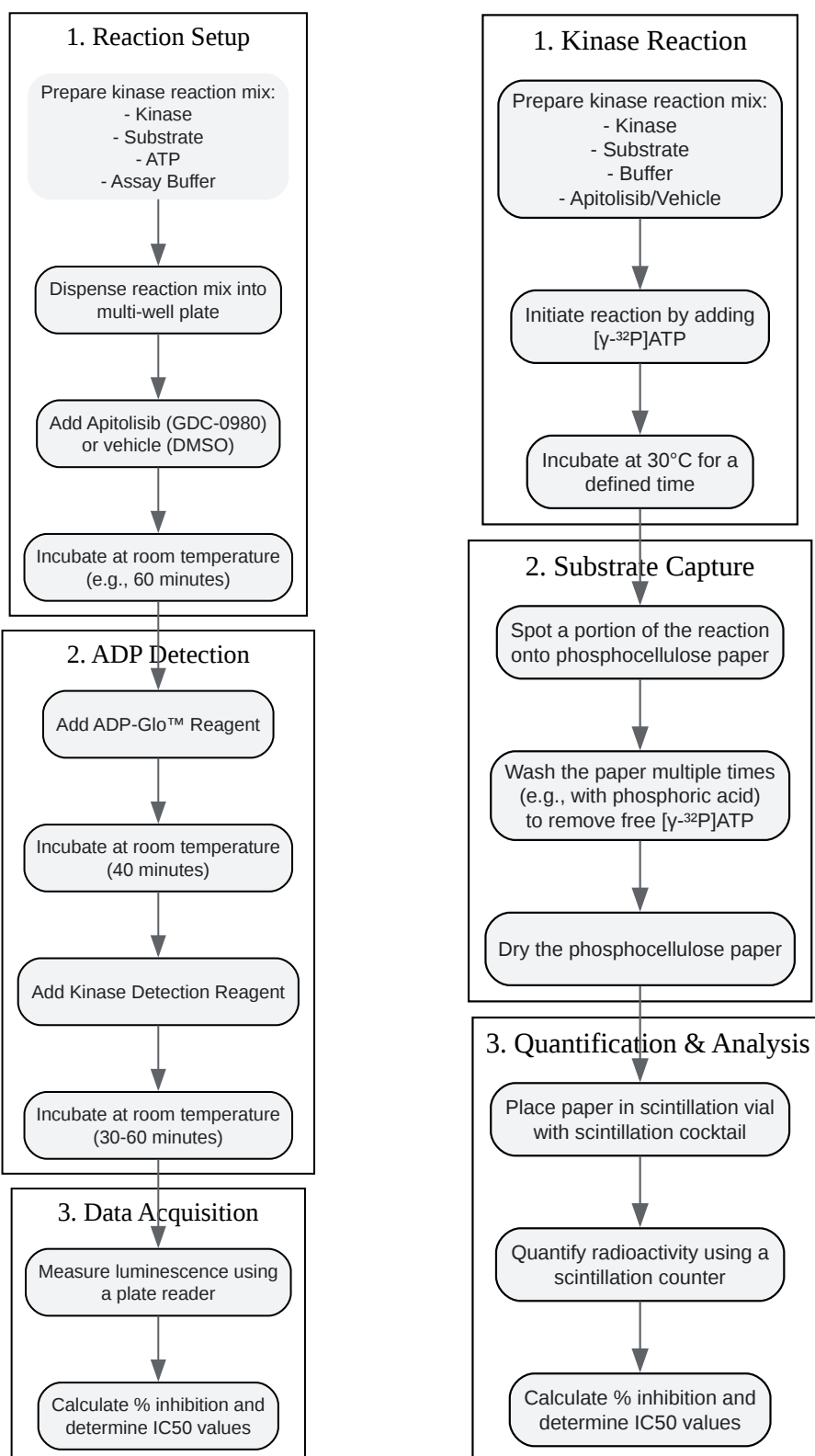
## Experimental Protocols for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible in vitro kinase assays. The following are detailed methodologies for two commonly employed assays for this purpose.

### ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a homogeneous assay with high sensitivity.

Experimental Workflow:



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## References

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Address: 3281 E Guasti Rd

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